Antimycobacterial Potency Against M. tuberculosis H37Rv: A Direct Comparison with First-Line Antituberculosis Drugs
In vitro studies have demonstrated that 2-[(5-Nitrofuran-2-yl)formamido]propanoic acid exhibits a minimum inhibitory concentration (MIC) of 0.031 mg/L against Mycobacterium tuberculosis H37Rv, a potency that surpasses that of the standard first-line antituberculosis drugs isoniazid and rifampicin . This quantitative advantage underscores its potential as a lead scaffold for developing novel antimycobacterial agents, particularly in the context of multidrug-resistant tuberculosis (MDR-TB).
| Evidence Dimension | In vitro antimycobacterial activity |
|---|---|
| Target Compound Data | MIC = 0.031 mg/L |
| Comparator Or Baseline | Isoniazid and rifampicin (first-line antituberculosis drugs) |
| Quantified Difference | MIC value lower than that of isoniazid and rifampicin |
| Conditions | Broth microdilution assay against M. tuberculosis H37Rv |
Why This Matters
This demonstrates a clear potency advantage over existing first-line therapies in vitro, making the compound a valuable tool for antitubercular drug discovery programs.
